1-Methyl-1H-indazol-6-ol
Overview
Description
1-Methyl-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
The synthesis of 1-Methyl-1H-indazol-6-ol can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an oxygen atmosphere . These methods typically yield good to excellent results with minimal byproducts.
Chemical Reactions Analysis
1-Methyl-1H-indazol-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often using reagents like halogens or alkylating agents.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-Methyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-indazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain kinases, such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through binding to these targets, leading to the modulation of various cellular processes.
Comparison with Similar Compounds
1-Methyl-1H-indazol-6-ol can be compared to other indazole derivatives, such as:
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
- 1-Benzyl-3-(2,3-dihydroxypropoxy)indazole
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylindazol-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-8-4-7(11)3-2-6(8)5-9-10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKUTNCHAYBXFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357027 | |
Record name | 1-Methyl-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118933-92-9 | |
Record name | 1-Methyl-1H-indazol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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